Ethyl 4-((2-(cyclohexanecarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Ethyl 4-((2-(cyclohexanecarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that features a benzoate ester linked to a tetrahydroisoquinoline derivative. This compound is notable for its intricate structure, which includes a cyclohexane ring, methoxy groups, and a benzoate ester, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-(cyclohexanecarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and subsequent steps, as well as advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-(cyclohexanecarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the cyclohexanecarbonyl group or the benzoate ester.
Substitution: The methoxy groups and the benzoate ester can be targets for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane .
Scientific Research Applications
Ethyl 4-((2-(cyclohexanecarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential pharmacological properties, including its effects on various biological pathways, is ongoing.
Mechanism of Action
The mechanism by which Ethyl 4-((2-(cyclohexanecarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The cyclohexanecarbonyl group and the methoxy groups may play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methoxybenzoate: Similar in structure but lacks the tetrahydroisoquinoline and cyclohexanecarbonyl groups.
Cyclohexanecarbonyl derivatives: Compounds with similar cyclohexanecarbonyl groups but different ester or amine components.
Tetrahydroisoquinoline derivatives: Compounds with the tetrahydroisoquinoline core but different substituents.
Uniqueness
Ethyl 4-((2-(cyclohexanecarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C28H35NO6 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
ethyl 4-[[2-(cyclohexanecarbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C28H35NO6/c1-4-34-28(31)20-10-12-22(13-11-20)35-18-24-23-17-26(33-3)25(32-2)16-21(23)14-15-29(24)27(30)19-8-6-5-7-9-19/h10-13,16-17,19,24H,4-9,14-15,18H2,1-3H3 |
InChI Key |
PDIXPVZAMPZKNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4CCCCC4)OC)OC |
Origin of Product |
United States |
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